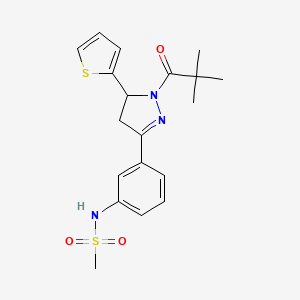

N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound belongs to the pyrazoline sulfonamide class, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a pivaloyl (2,2-dimethylpropanoyl) group at position 1, a thiophen-2-yl moiety at position 5, and a methanesulfonamide-functionalized phenyl ring at position 2. The methanesulfonamide moiety contributes to hydrogen-bonding capacity and solubility .

Properties

IUPAC Name |

N-[3-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-19(2,3)18(23)22-16(17-9-6-10-26-17)12-15(20-22)13-7-5-8-14(11-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWFNUWMCVDAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its application.

Molecular targets could include enzymes where the compound acts as an inhibitor by binding to the active site.

Pathways involved may encompass signal transduction pathways, where the compound interferes with the normal biological processes.

Comparison with Similar Compounds

Substituent Variations in Pyrazoline Sulfonamides

The biological and physicochemical properties of pyrazoline derivatives are highly dependent on substituents. Key analogs and their differences are summarized below:

Physicochemical Properties

- Melting Points: Compounds with acetyl R1 groups (e.g., 7c, 7e in ) exhibit higher melting points (178–181°C) compared to bulkier analogs, suggesting increased crystallinity.

- LCMS and Solubility : The methanesulfonamide group in the target compound likely enhances aqueous solubility compared to benzamide derivatives (e.g., 7e, 7f in ), which rely on DMSO for dissolution .

Research Findings and Implications

- Antiviral Potential: Molecular docking studies in highlight that pyrazoline sulfonamides with varied R1/R2 groups retain strong binding to MPXV proteins. The target compound’s thiophene and pivaloyl groups may synergize to optimize binding stability and pharmacokinetics .

- Antimicrobial Activity : demonstrates that pyrazoline-benzoxazole hybrids (e.g., 7c, 7e) exhibit antitubercular activity, suggesting that the thiophene ring in the target compound could similarly enhance activity against bacterial targets .

Biological Activity

N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- A pyrazole ring which is known for its diverse biological activities.

- A thiophene moiety , contributing to its pharmacological properties.

- A methanesulfonamide group , enhancing solubility and bioavailability.

Antioxidant Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, molecular docking studies suggest that the compound may effectively scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Properties

Compounds containing the pyrazole nucleus have been reported to possess anti-inflammatory effects. The docking results for similar compounds indicate their ability to inhibit inflammatory pathways, potentially making them candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of related pyrazole derivatives has been documented. Research shows that certain synthesized pyrazole compounds demonstrate broad-spectrum antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. This suggests that this compound may also exhibit similar properties, warranting further investigation .

Anticancer Potential

The structural characteristics of pyrazole derivatives are associated with anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and tumorigenesis.

- Free Radical Scavenging : The presence of electron-rich moieties in the compound likely contributes to its ability to neutralize free radicals.

Case Studies

A series of case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

Anti-inflammatory Properties

Recent studies have indicated that derivatives of this compound may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. In silico molecular docking studies have suggested that modifications to the structure could enhance its potency as an anti-inflammatory agent .

Antimicrobial Activity

Compounds with similar thiophene and pyrazole moieties have shown promising antimicrobial activity against various pathogens. Research indicates that the incorporation of these functional groups can enhance the efficacy against resistant strains of bacteria and fungi .

Anticancer Potential

The compound's structural features allow it to interact with specific biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit key pathways in cancer cell growth, making it a potential candidate for anticancer drug development .

Synthesis Methodologies

The synthesis of N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step reactions starting from simpler precursors. For instance:

- Starting Materials : The synthesis often begins with commercially available thiophene derivatives and pivaloyl hydrazone intermediates.

- Reaction Conditions : Reactions are usually conducted under controlled temperature and pressure conditions to ensure high yield and purity.

- Characterization Techniques : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory potential of various sulfonamide compounds, this compound was found to significantly reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of this compound against clinical isolates of Candida species. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents, highlighting its potential as a novel antifungal treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.